4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline
Overview
Description
4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. The compound features a quinoline core substituted with an aminoethylthio group at the 4-position, a chlorine atom at the 8-position, and a trifluoromethyl group at the 2-position. This combination of substituents imparts distinctive chemical and biological properties to the compound.
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a quinoline derivative with an aminoethylthio group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its transport across cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
- 8-Chloro-2-(trifluoromethyl)quinoline
- 4-(2-Aminoethylthio)quinoline
Comparison: Compared to similar compounds, 4-(2-Aminoethylthio)-8-chloro-2-(trifluoromethyl)quinoline is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-[8-chloro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQZFVIYTYIYIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2SCCN)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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